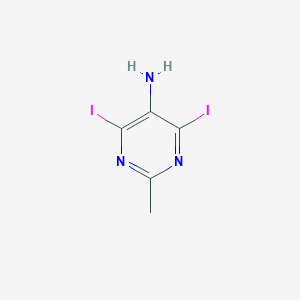
2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone is an organic compound known for its versatile applications in various scientific fields. It’s a complex molecule comprising functional groups such as chlorophenyl, imidazolyl, and azetidinyl. This structure imparts unique chemical properties and reactivities, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone can be achieved through several steps:
Formation of the Chlorophenoxy Intermediate: : This begins with the chlorination of phenol to obtain 4-chlorophenol.
Etherification: : 4-chlorophenol is then reacted with 2-chloroethanol to form 2-(4-chlorophenoxy)ethanol.
Imidazole Derivative Formation: : Meanwhile, 1-methyl-1H-imidazole undergoes sulfonylation using a suitable sulfonyl chloride.
Azetidinone Formation: : The final step involves the coupling of the prepared intermediates under controlled conditions, typically using a base catalyst, to yield this compound.
Industrial Production Methods
On an industrial scale, this compound is synthesized using similar routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to handle the exothermic nature of these reactions efficiently, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The chlorophenoxy part can undergo oxidation to form phenol derivatives.
Reduction: : Reduction can occur at the imidazole ring, though the conditions must be carefully controlled.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or chromium trioxide for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution: : Bases like sodium hydroxide or potassium carbonate for nucleophilic substitutions.
Major Products
From these reactions, one can expect derivatives like chlorophenols from oxidation, reduced imidazole compounds, and various substituted ethanone derivatives.
Applications De Recherche Scientifique
Chemistry
Used as a building block for synthesizing complex organic molecules due to its diverse functional groups.
Biology
Investigated for its potential as a biochemical probe in enzyme studies, particularly those involving sulfonyl derivatives.
Medicine
Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry
Utilized in the manufacture of specialty chemicals and materials, particularly those requiring unique structural properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological targets such as enzymes. The sulfonyl group is key in binding to active sites, modulating the activity of the enzyme, while the imidazole ring can interact with other residues, enhancing specificity and efficacy.
Comparaison Avec Des Composés Similaires
Compared to compounds like 2-(4-chlorophenoxy)-1-ethanone or 1-(3-((1H-imidazol-4-yl)sulfonyl)azetidin-1-yl)ethanone, our compound stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity.
List of Similar Compounds
2-(4-chlorophenoxy)-1-ethanone
1-(3-((1H-imidazol-4-yl)sulfonyl)azetidin-1-yl)ethanone
2-(4-bromophenoxy)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone
What’s the most surprising or interesting thing you’ve read so far?
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-18-7-6-17-15(18)24(21,22)13-8-19(9-13)14(20)10-23-12-4-2-11(16)3-5-12/h2-7,13H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBKXRJHXCXBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)


![5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2533569.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(dimethylamino)benzamide](/img/structure/B2533573.png)

![Methyl 5-[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2533577.png)
![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2533578.png)

![ethyl 2-{[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2533582.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(5-ethylfuran-2-yl)prop-2-enamide](/img/structure/B2533583.png)
![1-(4-Chlorobenzyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2533586.png)
